REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O.[OH-].[Li+].[O-:17][C:18]#[N:19].[Na+].Cl>O>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2[C:6](=[CH:10][CH:11]=[C:12]([Cl:14])[CH:13]=2)[C:7](=[O:9])[NH:19][C:18]1=[O:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCCNC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
sodium cyanate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
sodium cyanate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution was reacted for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the resulting solution was reacted for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was reacted for further 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
was reacted for further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystal was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(NC(C2=CC=C(C=C12)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 84.1% | |
YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |